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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-nitroaniline

Cat. No.: B1293189 Get Quote

A comprehensive spectroscopic comparison of 4-Bromo-3-chloro-2-nitroaniline and its

isomers is essential for researchers in drug development and materials science, where

unambiguous identification of isomeric structures is paramount. Due to the limited public

availability of experimental spectroscopic data for 4-Bromo-3-chloro-2-nitroaniline, this guide

presents a comparative analysis based on predicted data for the target compound alongside

available experimental data for its isomers. This approach allows for a thorough understanding

of the expected spectroscopic nuances that differentiate these closely related molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Bromo-3-chloro-2-
nitroaniline and its isomers. Predicted values for 4-Bromo-3-chloro-2-nitroaniline are

denoted with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)*

Compound Chemical Shift (δ, ppm) and Multiplicity

4-Bromo-3-chloro-2-nitroaniline*
~7.8 (d, 1H), ~7.2 (d, 1H), ~5.0-6.0 (br s, 2H,

NH₂)

2-Bromo-6-chloro-4-nitroaniline 8.12 (d, 1H), 7.95 (d, 1H), 4.95 (s, 2H, NH₂)

4-Bromo-2-chloro-6-nitroaniline 7.65 (d, 1H), 7.45 (d, 1H), 5.10 (s, 2H, NH₂)
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Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)*

Compound Chemical Shift (δ, ppm)

4-Bromo-3-chloro-2-nitroaniline*
~145 (C-NH₂), ~135 (C-NO₂), ~133 (C-Cl), ~125

(C-H), ~120 (C-H), ~115 (C-Br)

2-Bromo-6-chloro-4-nitroaniline 148.1, 140.2, 128.5, 125.3, 122.1, 115.8

4-Bromo-2-chloro-6-nitroaniline 149.5, 138.7, 130.4, 127.6, 123.9, 118.2

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound
N-H
Stretching

N=O
Stretching
(asymmetri
c)

N=O
Stretching
(symmetric)

C-Br
Stretching

C-Cl
Stretching

4-Bromo-3-

chloro-2-

nitroaniline*

~3400-3200 ~1530-1500 ~1350-1330 ~650-550 ~750-700

2-Bromo-6-

chloro-4-

nitroaniline

3488, 3375 1525 1345 620 740

4-Bromo-2-

chloro-6-

nitroaniline

3490, 3380 1530 1350 635 730

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

4-Bromo-3-chloro-2-

nitroaniline*
250/252/254

[M-NO₂]⁺, [M-NO₂-Br]⁺, [M-

NO₂-Cl]⁺

2-Bromo-6-chloro-4-nitroaniline 250/252/254 204/206/208, 125

4-Bromo-2-chloro-6-nitroaniline 250/252/254 204/206/208, 125

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: UV-Vis Spectroscopic Data (λmax, nm)

Compound Solvent λmax (nm)

4-Bromo-3-chloro-2-

nitroaniline*
Ethanol ~250, ~400

2-Bromo-6-chloro-4-nitroaniline Ethanol 248, 395

4-Bromo-2-chloro-6-nitroaniline Ethanol 252, 410

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of the isomers.
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Experimental Workflow for Isomer Comparison

Sample Preparation

Spectroscopic Analysis

Data Processing and Comparison

Isomer Samples

Dissolution in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis) Preparation of thin film or KBr pellet (IR)

Mass Spectrometry (EI)1H and 13C NMR Spectroscopy UV-Vis Spectroscopy FTIR Spectroscopy

Data Acquisition and Processing

Comparative Analysis of Spectra

Structure Elucidation and Isomer Differentiation

Click to download full resolution via product page

Caption: Workflow for spectroscopic comparison of isomers.

Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the aniline isomer is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution

should be homogenous and free of any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single pulse sequence.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 200 ppm.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop

onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
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Instrumentation: FTIR spectra are recorded on a standard FTIR spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is commonly used for these types of small,

relatively volatile molecules.

Electron energy: 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different ions.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the aniline isomer is prepared in a UV-transparent

solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance

reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Parameters:
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Wavelength range: 200-800 nm.

A solvent blank is used as a reference.

Data Acquisition: The absorbance is plotted against the wavelength to obtain the UV-Vis

spectrum. The wavelength of maximum absorbance (λmax) is determined.

To cite this document: BenchChem. [Spectroscopic comparison of 4-Bromo-3-chloro-2-
nitroaniline isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293189#spectroscopic-comparison-of-4-bromo-3-
chloro-2-nitroaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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